(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide
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Overview
Description
(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide is typically prepared by reacting (3,5-di-tert-butyl-4-methoxyphenyl)bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, halides, and transition metal catalysts. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent the Grignard reagent from reacting with moisture.
Major Products Formed
The major products formed from reactions involving this compound include alcohols, biaryl compounds, and substituted aromatic compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide has several scientific research applications:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of organic materials with specific electronic properties.
Catalysis: It serves as a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- (3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- (3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine
- (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid
Uniqueness
(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide is unique due to its high reactivity as a Grignard reagent, making it particularly useful in forming carbon-carbon bonds. Its bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and outcome of reactions.
Properties
IUPAC Name |
magnesium;1,3-ditert-butyl-2-methoxybenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23O.BrH.Mg/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6;;/h9-10H,1-7H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMLCQWAJVNJY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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